Benzisoxazole derivatives have transitioned from simple heterocyclic curiosities to privileged scaffolds in medicinal chemistry, recognized for their versatile binding capabilities across biological targets. The historical trajectory began with early observations of their intrinsic bioactivity, culminating in clinically validated drugs like the anticonvulsant zonisamide and the antipsychotic risperidone. These molecules exemplify the scaffold’s capacity to engage central nervous system targets through interactions with serotonin (5-HT2A) and dopamine (D2) receptors [1] [3]. The scaffold’s structural plasticity allows strategic decoration at the 3-, 5-, and 6- positions, enabling medicinal chemists to fine-tune pharmacokinetic properties while retaining target affinity. By the early 2000s, benzisoxazoles had become integral to multi-target drug design, particularly for neurological disorders, owing to their balanced lipophilicity and hydrogen-bonding potential [1] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5